6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione class, characterized by a bicyclic framework fused with a pyrimidine ring. Key structural features include:
- Position 6: Modified with a (tetrahydrofuran-2-yl)methyl group, enhancing solubility and conformational flexibility due to the oxygen-rich tetrahydrofuran moiety.
- Core functionality: The 2,5-dione motif enables hydrogen bonding and coordination with biological targets, making it relevant for pharmaceutical applications such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
6-(oxolan-2-ylmethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-14-12-10(8-18(14)7-9-3-1-5-21-9)16-15(20)17-13(12)11-4-2-6-22-11/h2,4,6,9,13H,1,3,5,7-8H2,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJPXBXNOSOBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , known by its CAS number 894051-34-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 375.5 g/mol. The structure features a pyrrolopyrimidine core with thiophene and tetrahydrofuran substituents, which are known to influence biological activity.
Biological Activity Overview
Research has indicated that compounds containing thiophene and pyrrolopyrimidine moieties exhibit a range of biological activities including:
- Anticancer Activity : Some derivatives of pyrrolopyrimidines have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Certain analogs have been studied for their ability to inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and repair.
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : The interaction with specific enzymes alters cellular processes, leading to reduced proliferation in cancer cells.
- Receptor Modulation : Potential modulation of receptors involved in signaling pathways can lead to therapeutic effects.
Anticancer Activity
A study exploring the anticancer properties of pyrrolopyrimidine derivatives indicated that certain compounds inhibited the growth of human cancer cell lines by inducing apoptosis. The presence of the tetrahydrofuran moiety was suggested to enhance cellular uptake and bioavailability.
Antimicrobial Effects
Another investigation focused on the antimicrobial activity of thiophene-containing compounds. Results showed that derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
Enzyme Inhibition
Research into enzyme inhibition revealed that the compound could inhibit topoisomerase I activity effectively. This inhibition was linked to structural features that allowed for effective binding to the enzyme's active site.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at positions 4 and 6, leading to variations in physicochemical properties, biological activity, and synthetic routes. Below is a detailed comparison:
Table 1: Structural and Analytical Comparison
*Calculated based on molecular formula.
Key Findings
Substituent Effects on Solubility :
- The target compound’s (tetrahydrofuran-2-yl)methyl group improves solubility compared to phenyl (12a) or butyl () substituents, as oxygen atoms facilitate polar interactions .
- Hydroxyl and methoxy groups (4j, ) further enhance hydrophilicity but may reduce membrane permeability .
Bulky substituents (e.g., 4-methylbenzyl in ) may sterically hinder target binding but improve selectivity .
Spectral Signatures :
- All compounds show strong C=O stretches (~1680–1713 cm⁻¹) in IR, confirming the dione core .
- $^{13}\text{C NMR}$ data for 12a (δ 161.1, 179.9) aligns with the target’s expected carbonyl signals .
Synthetic Routes :
- Compounds like 12a and 14b () are synthesized via reflux with carbon disulfide and KOH, whereas the target compound’s route likely involves tetrahydrofuran derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
